molecular formula C17H25N3O6S B2640199 (S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate CAS No. 949109-36-8

(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate

Cat. No. B2640199
M. Wt: 399.46
InChI Key: ZIFXYEQQDVXSEN-ZDUSSCGKSA-N
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Description

(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate, also known as L-695,256, is a chemical compound that has potential applications in scientific research. This compound is a diazepane derivative and has a unique chemical structure that makes it a valuable tool for studying various biological processes. In

Scientific Research Applications

Synthesis and Intermediate Utility

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate serves as a key intermediate in the synthesis of various bioactive molecules. Its practical synthesis is crucial for multikilogram production of Rho-kinase inhibitors like K-115, illustrating its significance in pharmaceutical manufacturing (Gomi et al., 2012). Additionally, related compounds, such as tert-butyl esters of cephalosporins, undergo structural modifications to incorporate functional groups like N,N-dimethylaminomethylene, which are vital for developing novel antibiotics (Vorona et al., 2007).

Catalytic and Synthetic Applications

This compound also finds application in the synthesis of complex molecules. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for biologically active benzimidazole compounds, showcases the compound's utility in intricate organic syntheses (Liu Ya-hu, 2010). Similarly, the formation of stereochemically complex molecules like tert-butyl 7-alkylideneceph-3-em-4-carboxylates demonstrates its utility in generating molecules with potential therapeutic applications (Vorona et al., 2008).

Radiopharmaceutical Applications

The compound has implications in radiopharmaceuticals as well. For example, [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate is a potential SPECT imaging agent for diazepam-insensitive benzodiazepine receptors (He et al., 1994).

Stereochemistry and Asymmetric Synthesis

The stereoselective synthesis of alpha-quaternary alpha-amino acid derivatives via 'one-pot' conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters emphasizes the compound's role in facilitating asymmetric synthesis and stereochemistry studies (Lupi et al., 2009).

Novel Complex Formation

Its derivatives are used to study complex formations, such as the synthesis of Mg II complexes of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazines, which has implications in studying the solvent effects on spectral properties (Tarakanov et al., 2011).

properties

IUPAC Name

tert-butyl (3S)-3-methyl-4-(2-nitrophenyl)sulfonyl-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6S/c1-13-12-18(16(21)26-17(2,3)4)10-7-11-19(13)27(24,25)15-9-6-5-8-14(15)20(22)23/h5-6,8-9,13H,7,10-12H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFXYEQQDVXSEN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate

Citations

For This Compound
1
Citations
N Gomi, A Kouketsu, T Ohgiya, K Shibuya - Synthesis, 2012 - thieme-connect.com
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram …
Number of citations: 11 www.thieme-connect.com

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